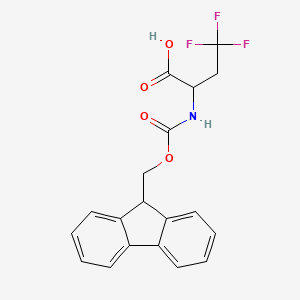

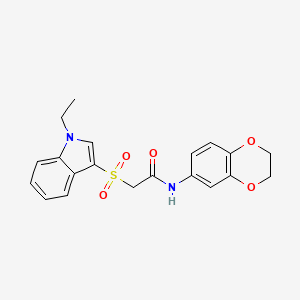

![molecular formula C15H21N3O B2610615 N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide CAS No. 850923-41-0](/img/structure/B2610615.png)

N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide” is a chemical compound. It has a molecular formula of C22H27N3O .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which “N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide” is a part of, is typically achieved at elevated temperatures in acidic media, such as in hot polyphosphoric acid or refluxing hydrochloric acid . The preparations of such ligands are typically completed in a few steps, and the ligands derived from benzimidazole groups are predominantly high-melting solids that are easily purified and crystallized from polar solvents .Wissenschaftliche Forschungsanwendungen

Catalytic Activity

Studies have explored the synthesis and catalytic activity of compounds structurally related to N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide. For instance, pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, derived from similar benzimidazolium salts, have been synthesized and shown to exhibit catalytic activity in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005).

Electrospray Applications

The ionic liquid 1-butyl-3-methylimidazolium dicyanamide ([Bmim][DCA]), which shares a part of the structure with the chemical , has been characterized for its potential as a propellant in electrospray thruster applications. The study highlights the propulsion performance based on the characterization of positive polarity ions produced by [Bmim][DCA] capillary emitters (Miller et al., 2014).

Solar Cell Applications

Research into the interactions of various additives with TiO2 substrates for dye-sensitized solar cell applications has included investigations into compounds like N-Methylbenzimidazole (NMBI), showing how these interactions affect the adsorption modes and electronic structures, potentially enhancing solar cell performance (Wang et al., 2014).

Anticonvulsant Properties

The synthesis and evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have been studied, indicating potential for the development of new antiepileptic drugs (Kamiński et al., 2015).

Chromatographic Methods

The determination of benomyl and its degradation products, including methyl 1H-benzimidazol-2-ylcarbamate (carbendazim or MBC), has been explored using chromatographic methods. This research is crucial for understanding the stability and degradation pathways of benzimidazole derivatives in various mediums (Singh & Chiba, 1993).

Nanobio-Adsorbent for Dye Removal

Novel nanobio-adsorbents derived from chitosan and impregnated with 1-butyl-3-methylimidazolium bromide have been developed for efficient removal of dyes from aqueous solutions, showcasing the environmental applications of benzimidazole derivatives (Karimi-Maleh et al., 2021).

Wirkmechanismus

Target of action

Benzimidazole compounds, which “N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide” is a part of, are known to interact with a variety of biological targets. For instance, some benzimidazole derivatives are known to have significant hypoglycemic effects and are being studied for therapy of type-2 diabetes .

Mode of action

The mode of action of benzimidazole compounds can vary greatly depending on their specific structure and the target they interact with. Some benzimidazole derivatives act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism .

Biochemical pathways

Benzimidazole compounds can affect various biochemical pathways. For instance, allosteric activators of human glucokinase can influence glucose metabolism, leading to decreased blood glucose levels .

Result of action

Benzimidazole derivatives that act as allosteric activators of human glucokinase can increase the enzyme’s activity, leading to enhanced glucose metabolism and decreased blood glucose levels .

Eigenschaften

IUPAC Name |

N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-3-7-15(19)16-11-6-10-14-17-12-8-4-5-9-13(12)18(14)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUITUGMSIQIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCCC1=NC2=CC=CC=C2N1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)

![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)

![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)